J-104129 -

J-104129

Catalog Number: EVT-1575881
CAS Number:
Molecular Formula: C24H36N2O2
Molecular Weight: 384.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide is a member of acetamides.
Overview

J-104129 is a novel compound classified as a selective antagonist of the muscarinic M3 acetylcholine receptor. This compound is part of a broader class of muscarinic receptor antagonists that are being investigated for their potential therapeutic applications in various neurological and psychiatric disorders. J-104129 has been synthesized and characterized for its selectivity and efficacy against specific muscarinic receptor subtypes, particularly the M3 subtype, which is implicated in several physiological processes.

Source and Classification

J-104129 was developed as part of research focused on creating selective muscarinic receptor antagonists. It belongs to a new class of 4-acetamidopiperidine derivatives, which have shown promise in modulating muscarinic receptor activity. The compound's selectivity for the M3 receptor subtype makes it a valuable tool for studying the physiological roles of this receptor in both normal and pathological states .

Synthesis Analysis

Methods and Technical Details

The synthesis of J-104129 involves several key steps, utilizing constrained piperidine analogues. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available piperidine derivatives.
  2. Reactions: Various chemical reactions such as acylation and amination are employed to introduce functional groups that enhance receptor selectivity.
  3. Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for biological assays.

The stereoselective synthesis has been a focus, with methods developed to produce specific optical isomers of the compound, which may exhibit different pharmacological profiles .

Chemical Reactions Analysis

Reactions and Technical Details

J-104129 undergoes several chemical reactions during its synthesis, including:

These reactions are carefully controlled through temperature and solvent choice to optimize yield and selectivity .

Mechanism of Action

Process and Data

J-104129 functions primarily as an antagonist at the muscarinic M3 acetylcholine receptor. The mechanism involves:

  1. Binding Affinity: J-104129 binds selectively to the M3 receptor, preventing acetylcholine from activating it.
  2. Inhibition of Signal Transduction: By blocking this receptor, J-104129 inhibits downstream signaling pathways that are typically activated by acetylcholine binding.
  3. Physiological Effects: This action can lead to various physiological effects such as reduced secretion in glands and modulation of smooth muscle contraction.

Studies have indicated that J-104129 demonstrates significant selectivity over other muscarinic subtypes (M1, M2, M4, M5), making it a valuable compound for research into muscarinic pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

J-104129 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM and in ethanol at concentrations up to 50 mM.
  • Stability: It shows stability under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.
  • Melting Point: Specific melting point data has not been widely published but is critical for characterizing purity.

These properties influence its use in both laboratory settings and potential therapeutic applications .

Applications

Scientific Uses

J-104129 serves multiple roles in scientific research:

  1. Pharmacological Studies: It is used to investigate the role of M3 receptors in various biological systems, including their involvement in diseases like asthma, schizophrenia, and other disorders where cholinergic signaling plays a role.
  2. Drug Development: As a selective antagonist, it provides insights into designing new therapeutics targeting specific muscarinic receptors with reduced side effects compared to non-selective agents.
  3. Basic Research: Researchers utilize J-104129 to explore fundamental questions about acetylcholine signaling pathways and their physiological implications.
Introduction to Muscarinic Receptor Antagonism

Historical Context of Anti-Cholinergic Therapeutics

The therapeutic application of muscarinic antagonists spans over two millennia, originating with ancient Egyptian use of Hyoscyamus plant distillates inhaled from heated bricks for respiratory relief [2]. By the 19th century, purified atropine—isolated from deadly nightshade (Atropa belladonna)—became the cornerstone of anticholinergic therapy. The name "belladonna" (Italian for "beautiful woman") references the pupil-dilating effects exploited cosmetically [10]. However, systemic toxicity (dry mouth, cognitive impairment, tachycardia) limited dosing efficacy, as pharmacologically effective doses (≥47mg in adults) approached toxic thresholds (10-20mg) [2]. This narrow therapeutic index spurred the development of synthetic quaternary ammonium compounds like ipratropium bromide in the late 20th century, designed to limit systemic absorption through reduced membrane permeability [2] [4].

Table 1: Evolution of Muscarinic Antagonists

EraAgentsKey AdvanceClinical Limitation
Pre-19th C.Henbane distillatesFirst inhaled anticholinergicsUnstandardized dosing
1800sAtropine, ScopolamineIsolated alkaloidsCNS toxicity, narrow therapeutic index
Late 1900sIpratropium bromideSynthetic, quaternary structureLimited receptor selectivity
2000sJ-104129, DarifenacinSubtype-selective (M3) antagonistsUnder investigation

Muscarinic Receptor Subtypes (M1-M5): Classification and Physiological Roles

Muscarinic acetylcholine receptors (mAChRs) comprise five G-protein-coupled subtypes (M1-M5) with distinct signaling pathways and tissue distributions:

  • M1, M3, M5: Coupled to Gq/11 proteins, activating phospholipase C (PLC) to increase intracellular calcium. M3 receptors dominate smooth muscle contraction in airways (bronchi), gastrointestinal tract, and bladder detrusor muscles [3] [6].
  • M2, M4: Coupled to Gi/o proteins, inhibiting adenylate cyclase and reducing cAMP. M2 receptors are densely expressed in cardiac sinoatrial nodes (mediating bradycardia) and presynaptic nerve terminals, where they inhibit acetylcholine release via negative feedback [3] [6].

Notably, receptor density does not equate to functional dominance. In airway smooth muscle, M2 receptors outnumber M3 by 4:1, yet M3 primarily mediates bronchoconstriction due to its efficient Gq coupling [2] [6]. Similarly, in the bladder, M3 receptors drive detrusor contraction despite M2 prevalence [7].

Table 2: Muscarinic Receptor Subtype Characteristics

SubtypeG-ProteinPrimary TissuesPhysiological RolePathological Relevance
M1GqCNS, gastric glandsCognitive function, acid secretionAlzheimer’s disease
M2GiHeart, presynaptic nervesBradycardia, ACh release inhibitionAsthma (eosinophil disruption)
M3GqSmooth muscle, exocrine glandsBronchoconstriction, vasodilationCOPD, overactive bladder
M4GiCNSDopamine regulationParkinson’s disease
M5GqSubstantia nigraDopamine releaseAddiction pathways

Clinical Limitations of Non-Selective Muscarinic Antagonists

Non-selective antagonists like atropine or tolterodine exhibit significant off-target effects due to cross-reactivity with multiple mAChR subtypes:

  • Cardiovascular: M2 blockade in the heart causes tachycardia, counteracting therapeutic benefits in pulmonary diseases [4] [7].
  • Gastrointestinal: Concurrent M1/M3 inhibition disrupts enteric neurotransmission and smooth muscle contraction, leading to constipation. Clinical trials report constipation incidences of 21.3% with darifenacin (M3-selective) versus 7% with tolterodine (non-selective) [7].
  • Neurological: Tertiary amines (e.g., atropine) cross the blood-brain barrier, blocking central M1/M4 receptors and causing confusion or hallucinations [4] [6].

A pivotal scintigraphy study demonstrated that darifenacin (M3-selective) delayed colonic transit (geometric center at 24h: 1.9 vs. 2.8 for placebo; p<0.01), whereas tolterodine showed no significant effect [7]. This highlights how non-selective agents fail to target specific pathological receptors while sparing physiologically critical subtypes.

Properties

Product Name

J-104129

IUPAC Name

(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C24H36N2O2/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27)/t24-/m0/s1

InChI Key

YECZUVJTDYORCB-DEOSSOPVSA-N

SMILES

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C

Synonyms

J 104129
J-104129

Canonical SMILES

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C

Isomeric SMILES

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.